2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. This method uses pyridinium ylide and trifluoroacetonitrile as key reactants . The reaction conditions often include the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of 2-trifluoromethyl imidazo[1,2-a]pyridines suggests that similar methodologies could be applied for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl imidazo[1,2-a]pyridine: Shares the trifluoromethyl group but lacks the bromophenyl substituent.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different applications.
Uniqueness
2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromophenyl and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry and medicine .
Properties
Molecular Formula |
C14H8BrF3N2 |
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Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-4-2-1-3-10(11)12-8-20-7-9(14(16,17)18)5-6-13(20)19-12/h1-8H |
InChI Key |
KUOYHVVKOFZFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br |
Origin of Product |
United States |
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